REACTION_SMILES
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[CH3:33][OH:34].[F:1][CH2:2][CH2:3][O:4][c:5]1[n:6][n:7]([S:17]([c:18]2[cH:19][cH:20][c:21]([CH3:22])[cH:23][cH:24]2)(=[O:25])=[O:26])[c:8]2[n:9][cH:10][c:11]([N+:14](=[O:15])[O-:16])[cH:12][c:13]12.[K+:27].[K+:28].[O-:29][C:30]([O-:31])=[O:32].[OH:35][C:36]([CH2:37][C:38]([C:39](=[O:40])[OH:41])([CH2:42][C:43](=[O:44])[OH:45])[OH:46])=[O:47]>>[F:1][CH2:2][CH2:3][O:4][c:5]1[n:6][nH:7][c:8]2[n:9][cH:10][c:11]([N+:14](=[O:15])[O-:16])[cH:12][c:13]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Cc1ccc(S(=O)(=O)n2nc(OCCF)c3cc([N+](=O)[O-])cnc32)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(S(=O)(=O)n2nc(OCCF)c3cc([N+](=O)[O-])cnc32)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
O=C(O)CC(O)(CC(=O)O)C(=O)O
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Name
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|
Type
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product
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Smiles
|
O=[N+]([O-])c1cnc2[nH]nc(OCCF)c2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |